2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a compound that belongs to the class of piperazines. It is characterized by the presence of a furan-2-ylcarbonyl group and a quinazolinone moiety. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields .
Preparation Methods
The synthesis of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of piperazine derivatives with furan-2-ylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-2-ylcarbonyl group can be replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. As an alpha-adrenergic antagonist, it binds to alpha-adrenergic receptors, blocking the actions of endogenous or exogenous alpha-adrenergic agonists. This results in the relaxation of blood vessels and a decrease in blood pressure. Additionally, the compound may inhibit certain enzymes, contributing to its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar compounds to 2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one include:
Prazosin: A well-known alpha-adrenergic antagonist used to treat hypertension.
2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide: Another piperazine derivative with similar structural features
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-16-13(4-2-5-14(16)23)20-18(19-12)22-9-7-21(8-10-22)17(24)15-6-3-11-25-15/h3,6,11H,2,4-5,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPIXVNOMZPUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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